3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with a molecular formula of C21H15Br3N2O2. This compound is characterized by the presence of bromine atoms, a benzamide group, and a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzoyl chloride with 2-aminothiazole, followed by further reactions with 4-aminobenzamide . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
- 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
Uniqueness
3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is unique due to its specific structural features, such as the thiazole ring and multiple bromine atoms.
Properties
IUPAC Name |
3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2N3O2S/c24-17-5-1-3-15(11-17)21(29)26-19-9-7-14(8-10-19)20-13-31-23(27-20)28-22(30)16-4-2-6-18(25)12-16/h1-13H,(H,26,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKQDWUYQWMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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